molecular formula C26H25NO4 B214666 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214666
M. Wt: 415.5 g/mol
InChI Key: VKPXFOJEQQUDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its potential applications in drug discovery. However, the limitations of this compound include its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. These include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders, and the development of novel derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, drug discovery, and cancer research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that includes the condensation of 2-aminoacetophenone with 4-ethoxybenzaldehyde, followed by the reaction of the resulting product with ethyl acetoacetate. The final step involves the cyclization of the resulting intermediate compound to form the target molecule. This synthesis method has been reported in several scientific publications.

Scientific Research Applications

The compound 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been reported to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

Product Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C26H25NO4/c1-2-31-21-14-12-20(13-15-21)24(28)18-26(30)22-10-6-7-11-23(22)27(25(26)29)17-16-19-8-4-3-5-9-19/h3-15,30H,2,16-18H2,1H3

InChI Key

VKPXFOJEQQUDEK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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